molecular formula C10H9N5S2 B5874836 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B5874836
M. Wt: 263.3 g/mol
InChI Key: YDDNRXUYPICRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1H-Benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a synthetic hybrid molecule incorporating both benzimidazole and 1,3,4-thiadiazole pharmacophores, making it a valuable scaffold in antimicrobial research and medicinal chemistry development . The benzimidazole nucleus is a structurally significant heterocycle in drug discovery, known for its wide range of biological activities and presence in therapeutic agents . The 1,3,4-thiadiazole moiety is a recognized bioisostere for pyrimidine and pyridazine rings, contributing to good cell permeability and bioavailability in bioactive compounds . This molecular hybrid was designed to leverage the synergistic potential of these two privileged structures. In vitro antibacterial evaluation has demonstrated that this compound and its structural analogs exhibit good to moderate activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus , and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The presence of the =N–C–S– moiety, common to 1,3,4-thiadiazoles, is often associated with its biological activity profile . Researchers utilize this compound primarily as a lead structure for the synthesis and development of novel antimicrobial agents to address the growing challenge of bacterial resistance . The compound's structure has been confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopic methods, and it has a reported melting point of 196-198°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S2/c11-9-14-15-10(17-9)16-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDNRXUYPICRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antitubercular, and cytotoxic properties. Additionally, relevant case studies and research findings are presented to illustrate its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈N₄S₂
  • Molecular Weight : 232.31 g/mol
  • CAS Number : [Not available]

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit substantial antibacterial properties. In a study evaluating various benzimidazole derivatives, compounds containing the thiadiazole moiety demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as follows:

CompoundBacteria TestedMIC (μg/mL)
5cStaphylococcus aureus50
5dEscherichia coli62.5
5lSalmonella typhi12.5

These findings suggest that modifications in the benzimidazole structure can enhance antibacterial efficacy, particularly with the introduction of specific substituents on the thiadiazole ring .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. For instance, in vitro tests against Candida albicans revealed an MIC of 250 μg/mL for certain derivatives, which is comparable to standard antifungal agents . The structure-activity relationship indicates that specific functional groups may enhance antifungal potency.

Antitubercular Activity

A significant area of research has focused on the antitubercular properties of thiadiazole and benzimidazole derivatives. A study reported that several compounds exhibited potent activity against Mycobacterium tuberculosis, with a MIC as low as 3.125 μg/mL for selected derivatives . The presence of a p-substituted phenyl group was identified as critical for enhancing antitubercular activity.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives possess strong antimicrobial activities, they also exhibit low toxicity against normal cell lines. For example, compounds tested in cytotoxicity assays displayed IC50 values significantly higher than their antimicrobial MICs, indicating a favorable therapeutic index .

Case Studies

  • Study on Antitubercular Activity :
    • A series of novel benzimidazole-thiadiazole derivatives were synthesized and screened for their efficacy against Mycobacterium tuberculosis. The study highlighted that structural modifications led to improved activity and reduced cytotoxicity in normal cells .
  • Antibacterial Efficacy Evaluation :
    • In a comparative study involving multiple benzimidazole derivatives, the compound exhibited superior antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin and chloramphenicol .
  • Antifungal Activity Assessment :
    • The antifungal potential of synthesized derivatives was evaluated against various fungal strains. The results indicated that certain modifications significantly enhanced antifungal activity compared to traditional agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Name / Substituent Biological Activity Potency/IC₅₀/GI₅₀ Reference
Target Compound : 5-[(1H-Benzimidazol-2-ylmethyl)thio] Antibacterial (Gram-positive/Gram-negative) Moderate activity (53% yield)
5-(4-Chlorophenyl) Anticancer (MCF-7, HeLa, K562, PC-3) GI₅₀: 28.9–55.3 µM
5-((C4-Nitrobenzyl)thio) Sortase A inhibition (Gram-positive bacteria) Reference inhibitor (IC₅₀: N/A)
5-((5-Nitrothiazol-2-yl)thio) (SU 3327) JNK inhibition (Type 2 diabetes model) Restored insulin sensitivity
5-(4-Fluorobenzylthio) Kinase modulation (MAPK8) Molecular weight: 241.302 g/mol
5-[4-Chloro-2-(2-chlorophenoxy)phenyl] Anticonvulsant (MES and PTZ models) ED₅₀: 20.11 mg/kg (MES)
5-((4-Nitrobenzyl)thio) Antifungal (G. zeae) 23.9% inhibition at 50 µg/mL

Structural and Functional Insights

  • Benzimidazole vs. However, nitrobenzyl or fluorobenzyl substituents () may improve electron-withdrawing effects, enhancing enzyme inhibition.
  • This contrasts with 5-(4-methylphenyl) derivatives, where hydrophobicity may limit solubility .
  • Antimicrobial Activity : The target compound’s benzimidazole moiety shows broader antibacterial activity compared to 5-(4-fluorobenzylthio) derivatives, which are more kinase-specific .

Q & A

Q. What are the optimized synthetic routes for 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation and functionalization. A common approach involves:

Cyclocondensation: Reacting benzimidazole derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .

Thioether Formation: Introducing the benzimidazol-2-ylmethylthio group via nucleophilic substitution. For example, reacting 5-chloro-1,3,4-thiadiazol-2-amine with 1H-benzimidazole-2-methanethiol in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) at 60–80°C for 6–12 hours .
Key Variables:

  • Catalyst Use: Mn(II) catalysts enhance reaction efficiency and regioselectivity in thiadiazole formation .
  • Solvent Choice: DMF or ethanol improves solubility of intermediates, reducing side products .
    Yield Optimization: Yields range from 45–70%, with purity >95% achieved via recrystallization from DMSO/water (2:1) .

Q. How is the compound structurally characterized, and what techniques validate its purity?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Peaks at δ 7.2–8.1 ppm (benzimidazole aromatic protons) and δ 4.5–5.0 ppm (SCH₂ linkage) confirm substitution .
    • FT-IR: Bands at 3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N), and 650 cm⁻¹ (C–S) validate functional groups .
  • Crystallography: Single-crystal X-ray diffraction reveals planar thiadiazole and benzimidazole rings with dihedral angles of 18–30°, stabilized by N–H···N hydrogen bonds .
  • Purity Validation:
    • HPLC: Purity ≥98% confirmed using a C18 column (acetonitrile/water, 70:30) at 254 nm .
    • Elemental Analysis: %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations:
    • Bond Analysis: Optimized geometries (B3LYP/6-31G*) show C–S bond lengths of 1.75–1.80 Å, consistent with crystallographic data .
    • Frontier Orbitals: HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, with electron density localized on the thiadiazole ring .
  • Reactivity Prediction:
    • Nucleophilic Sites: Sulfur atoms in the thioether and thiadiazole rings are electrophilic, prone to oxidation or alkylation .
    • Docking Studies: Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR) via π-π stacking with benzimidazole .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

  • Data Normalization:
    • Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., 72-hour MTT assays in HeLa cells) .
    • Control Experiments: Use reference drugs (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .
  • Mechanistic Studies:
    • Enzyme Inhibition: Test against specific targets (e.g., topoisomerase II for anticancer activity) to isolate mechanisms .
    • Resistance Profiling: Evaluate bacterial/fungal strains with known resistance markers to clarify antimicrobial action .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Screening:
    • Thiadiazole Modifications: Introducing electron-withdrawing groups (e.g., –NO₂) at position 5 increases anticancer potency by 2–3 fold .
    • Benzimidazole Variations: Methyl or chloro substituents at position 2 improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration .
  • Activity Correlation:
    • Table: SAR Trends in Anticancer Activity
Substituent (Position)IC₅₀ (μM, HeLa)LogP
–H (reference)45.21.8
–NO₂ (5)18.72.1
–CH₃ (2, benzimidazole)32.42.5
Data derived from .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • In Vivo Protocols:
    • Dosing: Administer 10–50 mg/kg (oral/i.v.) in murine models, with plasma collected at 0.5, 2, 6, and 24 hours post-dose .
    • Bioavailability: Calculate using AUC₀–24 (plasma) vs. AUC₀–∞ (i.v. control).
  • Metabolic Profiling:
    • LC-MS/MS: Identify metabolites (e.g., sulfoxide derivatives) in liver microsomes .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.